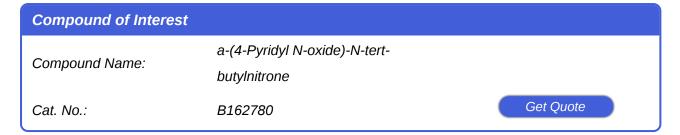


Molecular weight and structure of a-(4-Pyridyl N-oxide)-N-tert-butylnitrone

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An In-depth Technical Guide to α -(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

 α -(4-Pyridyl N-oxide)-N-tert-butylnitrone, commonly known as POBN, is a nitrone-based spin trapping agent extensively utilized in the fields of free radical biology and chemistry.[1] Its primary application lies in the detection and identification of short-lived, highly reactive free radical species, particularly reactive oxygen species (ROS), through a technique called Electron Paramagnetic Resonance (EPR) spectroscopy. This technical guide provides a comprehensive overview of the molecular characteristics, experimental applications, and potential therapeutic implications of POBN.

Molecular Structure and Physicochemical Properties

The unique structure of POBN, featuring a pyridine N-oxide ring and a tert-butyl group, confers its spin trapping capabilities and influences its solubility and stability.

Table 1: Physicochemical Properties of POBN



Property	Value	Reference
Molecular Formula	C10H14N2O2	[2]
Molecular Weight	194.23 g/mol	[2]
CAS Number	66893-81-0	
Appearance	White to light yellow powder/crystal	[3]
Melting Point	183-185 °C	
Solubility	Soluble in water	[4]
SMILES String	CC(C)(C)INVALID-LINK =C/c1ccINVALID-LINKcc1	
Synonyms	POBN, N-tert-Butyl-α-(4- pyridyl)nitrone N'-oxide	[1][2]

Core Application: Spin Trapping and EPR Spectroscopy

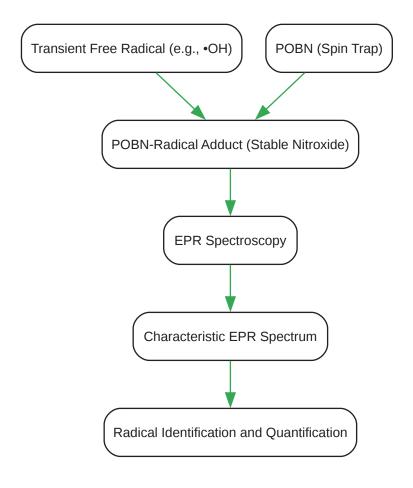
POBN is a cornerstone tool for the study of oxidative stress. It functions by reacting with transient free radicals to form more stable and EPR-detectable nitroxide adducts. This process, known as spin trapping, allows for the indirect detection and characterization of the initial, highly reactive radical species.[1]

Mechanism of Spin Trapping

The fundamental principle of spin trapping with POBN involves the addition of a free radical (R•) across the carbon-nitrogen double bond of the nitrone function. This reaction results in the formation of a stable nitroxide radical adduct, which has a characteristic EPR spectrum. The hyperfine coupling constants of the resulting spectrum provide information about the nature of the trapped radical.

Workflow for Radical Detection using POBN and EPR





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Caption: General workflow for free radical detection using POBN.

Experimental Protocol: Detection of Hydroxyl Radicals in a Cellular System (Representative)

This protocol outlines a general procedure for the detection of hydroxyl radicals (•OH) in cultured cells subjected to oxidative stress, using POBN and EPR spectroscopy.

- 1. Cell Culture and Treatment:
- Culture cells to the desired confluency.
- Induce oxidative stress using a known agent (e.g., H2O2 or Fenton reagent).
- Incubate the cells with POBN at a final concentration of 25-100 mM.
- 2. Sample Preparation for EPR:



- Harvest the cells and suspend them in a suitable buffer.
- Transfer the cell suspension to a quartz capillary tube or a flat cell suitable for aqueous EPR measurements.

3. EPR Spectroscopy:

· Place the sample in the EPR spectrometer.

• Acquire the EPR spectrum. Typical instrument settings are:

• Microwave Frequency: ~9.5 GHz (X-band)

Microwave Power: 10-20 mWModulation Frequency: 100 kHz

Modulation Amplitude: 1 G

Sweep Width: 100 GScan Time: 1-2 minutes

4. Data Analysis:

- Analyze the resulting spectrum to identify the characteristic signal of the POBN-OH adduct.
- Simulate the spectrum to confirm the hyperfine coupling constants (aN and aH).

Table 2: Hyperfine Coupling Constants for POBN Adducts

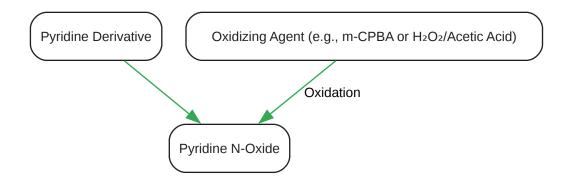
Trapped Radical	aN (G)	аН (G)
•OH	~15.8	~2.6
•CH(CH₃)OH	~15.75	~2.40

Synthesis of α -(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN)

While POBN is commercially available, a general synthetic approach for pyridine N-oxides involves the oxidation of the corresponding pyridine. A plausible, though not explicitly detailed in public literature for POBN, synthetic route is as follows:

Synthetic Scheme for Pyridine N-Oxide Formation





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Caption: General reaction for the synthesis of a pyridine N-oxide.

A specific protocol for POBN would likely involve the condensation of 4-pyridinecarboxaldehyde N-oxide with N-tert-butylhydroxylamine.

Role in Neuroprotection and Drug Development

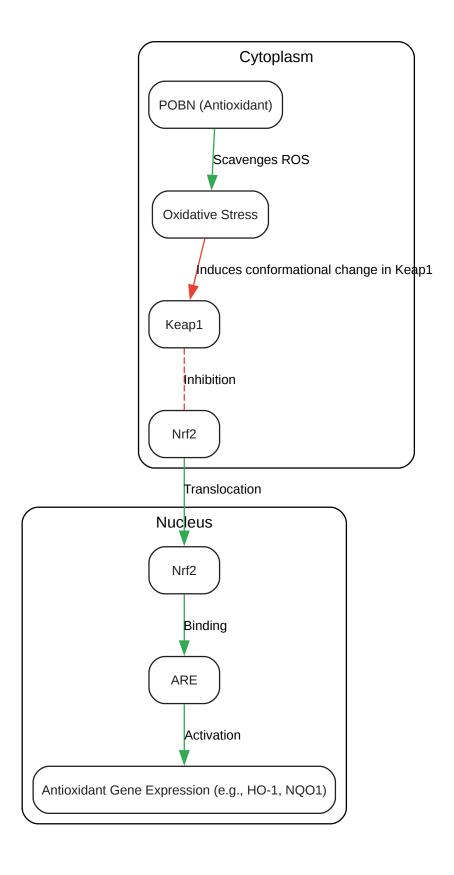
Nitrone spin traps, including POBN and its analogs, have demonstrated neuroprotective effects in various models of oxidative stress-related neuronal damage.

Antioxidant and Neuroprotective Mechanisms

The neuroprotective effects of nitrones are primarily attributed to their ability to scavenge cytotoxic free radicals. Furthermore, evidence suggests that some antioxidants may exert their protective effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. While direct evidence for POBN is limited, the general mechanism is as follows:

Nrf2-Mediated Antioxidant Response Pathway





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Caption: Proposed Nrf2 activation pathway by antioxidant compounds.



Metabolism and Pharmacokinetics

For drug development purposes, understanding the metabolic fate of a compound is crucial. While specific data for POBN is scarce, studies on the related compound, α-phenyl-N-tert-butylnitrone (PBN), indicate that it is metabolized in vivo. An HPLC-MS/MS method would be the standard approach for quantifying POBN and its potential metabolites in biological matrices.

Table 3: Representative HPLC-MS/MS Parameters for Analysis

Parameter	Condition
Column	C18 reverse-phase
Mobile Phase	Gradient of acetonitrile and water with formic acid
Ionization Mode	Positive Electrospray Ionization (ESI+)
Detection	Multiple Reaction Monitoring (MRM)

Conclusion

 α -(4-Pyridyl N-oxide)-N-tert-butylnitrone (POBN) is an indispensable tool for researchers investigating the roles of free radicals in biological systems. Its utility as a spin trap for EPR spectroscopy allows for the detection and characterization of transient radical species that are implicated in a wide range of pathologies. The neuroprotective potential of POBN and related nitrones highlights a promising avenue for therapeutic development, particularly in the context of diseases with an underlying oxidative stress component. Further research into the specific metabolic pathways and long-term stability of POBN will be critical for its advancement as a potential therapeutic agent.

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